molecular formula C18H28ClNO2 B218209 Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride CAS No. 107946-34-9

Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride

Cat. No.: B218209
CAS No.: 107946-34-9
M. Wt: 325.9 g/mol
InChI Key: XSRPDUNRJNJBFT-MCJVGQIASA-N
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Description

Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a piperidinomethyl group, and an indan-1-ol moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indan-1-ol Core: This can be achieved through a Friedel-Crafts alkylation reaction, followed by reduction.

    Introduction of the Piperidinomethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the methoxy group or to convert the indan-1-ol to indane.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) for deprotonation followed by alkyl halides for substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds or fully reduced hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indan-1-ol Derivatives: Compounds with similar indan-1-ol structures but different substituents.

    Piperidinomethyl Compounds: Molecules featuring the piperidinomethyl group but with different core structures.

    Methoxy-Substituted Indans: Compounds with methoxy groups on the indan ring but different functional groups elsewhere.

Uniqueness

Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,2S)-5-methoxy-3,3-dimethyl-2-(piperidin-1-ylmethyl)-1,2-dihydroinden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-18(2)15-11-13(21-3)7-8-14(15)17(20)16(18)12-19-9-5-4-6-10-19;/h7-8,11,16-17,20H,4-6,9-10,12H2,1-3H3;1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRPDUNRJNJBFT-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910589
Record name 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107946-34-9
Record name Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107946349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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